(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride
CAS No.: 2209087-03-4
VCID: VC8090856
Molecular Formula: C5H11ClFN
Molecular Weight: 139.60
* For research use only. Not for human or veterinary use.

Description |
(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chiral compound featuring a pyrrolidine ring with a fluorine atom at the 4-position and a methyl group at the 2-position. Its unique stereochemistry, denoted by the (2R,4R) configuration, plays a crucial role in its chemical behavior and biological interactions. This compound is primarily utilized as a chiral building block in organic synthesis and has garnered attention for its potential biological activities. SynthesisThe synthesis of (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride involves several steps, starting with L-Proline as a chiral pool starting material:
Biological Activities and ApplicationsWhile specific biological activities of (2R,4R)-4-fluoro-2-methylpyrrolidine hydrochloride are not extensively documented, compounds with similar pyrrolidine structures have shown potential in various biological applications, including neuroprotective effects and interactions with biomolecules. The unique fluorine and methyl substitutions in this compound could confer distinct biological properties, making it a valuable tool in organic synthesis and drug discovery. |
---|---|
CAS No. | 2209087-03-4 |
Product Name | (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride |
Molecular Formula | C5H11ClFN |
Molecular Weight | 139.60 |
IUPAC Name | (2R,4R)-4-fluoro-2-methylpyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
Standard InChIKey | OPLZEFBPWWZOHT-TYSVMGFPSA-N |
Isomeric SMILES | C[C@@H]1C[C@H](CN1)F.Cl |
SMILES | CC1CC(CN1)F.Cl |
Canonical SMILES | CC1CC(CN1)F.Cl |
PubChem Compound | 118798606 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume